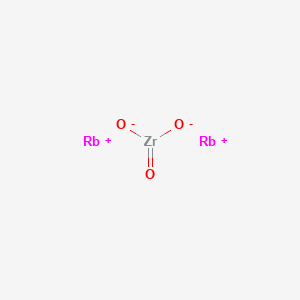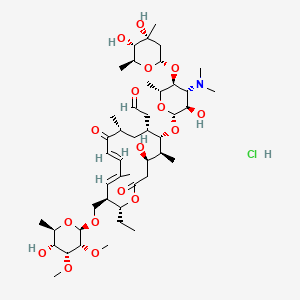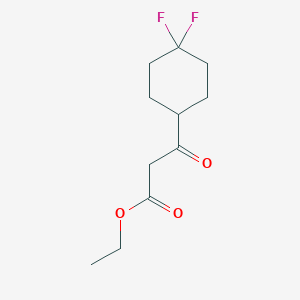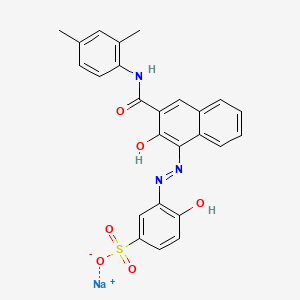
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid, also known as PDP, is a chemical compound that has attracted significant attention from the scientific community in recent years. This compound is a potent inhibitor of a class of enzymes called protein arginine methyltransferases (PRMTs), which play important roles in various cellular processes. In
科学研究应用
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has been extensively studied for its potential therapeutic applications. PRMTs are involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Aberrant PRMT activity has been implicated in several diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of PRMTs and has potential therapeutic applications in these diseases.
作用机制
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid inhibits the activity of PRMTs by binding to the active site of these enzymes. PRMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. This compound competes with SAM for binding to the active site of PRMTs, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PRMTs, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, this compound has some limitations as well. Its low solubility in aqueous solutions can make it difficult to use in certain assays. Additionally, its relatively low yield in synthesis can make it expensive to use in large-scale experiments.
未来方向
There are several future directions for research on 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the optimization of this compound for use as a therapeutic agent, including the development of more soluble analogs. Additionally, the role of PRMTs in various diseases is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications of this compound.
合成方法
The synthesis of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-chlorophenyl)piperidine, which is then reacted with 1,3-diphenyl-1H-pyrazol-5-amine to yield the intermediate compound. This intermediate is then further reacted with 2-chloroacetic acid to yield this compound. The overall yield of this synthesis is around 25%.
属性
CAS 编号 |
1338247-77-0 |
|---|---|
分子式 |
C21H21N3O2 |
分子量 |
347.41034 |
同义词 |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)

